Methyl 2,6-dichloro-3-methylbenzoate

Lipophilicity prediction Drug-likeness QSAR

Sourcing a reliable 2,6-dihalogenated scaffold for fenamate NSAID synthesis is challenging due to regiochemical control and steric hindrance issues with common analogs. Methyl 2,6-dichloro-3-methylbenzoate (CAS 1804516-13-9) solves this as the direct precursor to meclofenamate. - Enables direct nucleophilic substitution via its methyl ester handle, bypassing acid chloride activation. - The 3-methyl group directs electrophilic aromatic substitution and is essential for COX inhibitory pharmacophore. - NLT 98% purity ensures consistent coupling yields in Ullmann-type and cross-coupling reactions.

Molecular Formula C9H8Cl2O2
Molecular Weight 219.06 g/mol
CAS No. 1804516-13-9
Cat. No. B8262873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,6-dichloro-3-methylbenzoate
CAS1804516-13-9
Molecular FormulaC9H8Cl2O2
Molecular Weight219.06 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)Cl)C(=O)OC)Cl
InChIInChI=1S/C9H8Cl2O2/c1-5-3-4-6(10)7(8(5)11)9(12)13-2/h3-4H,1-2H3
InChIKeySEFRSLDSZLVOLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,6-dichloro-3-methylbenzoate: Identity and Physicochemical Baseline


Methyl 2,6-dichloro-3-methylbenzoate (CAS 1804516-13-9) is a 2,6-dihalogenated methyl benzoate ester with the molecular formula C₉H₈Cl₂O₂ and a molecular weight of 219.06 g·mol⁻¹ [1]. It belongs to a class of substituted benzoate esters that serve primarily as synthetic intermediates for pharmaceuticals and agrochemicals, including precursors to fenamate-class NSAIDs such as meclofenamate [2]. The compound possesses a computed XLogP3 of 3.4, zero hydrogen bond donors, two hydrogen bond acceptors, and a topological polar surface area of 26.3 Ų, positioning it as a moderately lipophilic scaffold with limited aqueous solubility [1]. Its 2,6-dichloro substitution pattern introduces steric hindrance around the ester carbonyl, a feature that distinguishes it from mono-halogenated or non-halogenated benzoate esters in nucleophilic acyl substitution reactions [3].

Methyl 2,6-dichloro-3-methylbenzoate: Irreplaceability in Regioselective Synthesis


Substitution of methyl 2,6-dichloro-3-methylbenzoate with simpler 2,6-dichlorobenzoate esters or the free carboxylic acid introduces failed outcomes in downstream applications for three documented reasons. First, the 3-methyl substituent directs electrophilic aromatic substitution to specific positions on the ring, a regiochemical control absent in the des-methyl analog methyl 2,6-dichlorobenzoate (CAS 14920-87-7) [1]. Second, the methyl ester group provides a protected carboxyl handle that can be selectively hydrolyzed under mild conditions, whereas the free acid form (2,6-dichloro-3-methylbenzoic acid, CAS 58671-77-5) cannot participate directly in esterification-based coupling sequences without prior activation [2]. Third, the 2,6-dichloro substitution pattern generates steric hindrance that drastically reduces carrier-mediated membrane transport compared to non-2,6-disubstituted benzoic acids, as demonstrated with 2,6-dichlorobenzoic acid in Caco-2 cell uptake assays [3]. Generic substitution with analogs lacking either the 3-methyl group or the methyl ester motif therefore alters the steric, electronic, and metabolic profile of any derived active pharmaceutical ingredient.

Methyl 2,6-dichloro-3-methylbenzoate: Differentiation from Structural Analogs


XLogP3 Lipophilicity: Des-Methyl Analog vs. Free Acid

The target compound's XLogP3 value of 3.4 exceeds that of its des-methyl analog methyl 2,6-dichlorobenzoate (XLogP3 = 2.8) by 0.6 log units and is substantially higher than that of the free acid 2,6-dichloro-3-methylbenzoic acid (XLogP3 = 2.2), indicating greater membrane permeability potential. All values were computed by PubChem using XLogP3 3.0 [1][2].

Lipophilicity prediction Drug-likeness QSAR

MCT Transport Exclusion by Steric Hindrance

In Caco-2 cell uptake assays, 2,6-disubstituted benzoic acids (exemplified by 2,6-dichlorobenzoic acid and 2,3,6-trichlorobenzoic acid) exhibited markedly reduced carrier-mediated transport via monocarboxylic acid transporters (MCTs) compared to benzoic acid and mono-substituted analogs. Co-incubation with benzoic acid failed to decrease benzoic acid uptake, confirming MCT exclusion. Kinetic analyses confirmed that uptake of 2,6-dichlorobenzoic acid did not involve carrier-mediated processes [1]. Methyl 2,6-dichloro-3-methylbenzoate, which shares the critical 2,6-dichloro substitution pattern, is expected to exhibit analogous transport exclusion after ester hydrolysis to the free acid in vivo.

Membrane transport Monocarboxylic acid transporters Steric hindrance

DABCO/DMC Esterification vs. Traditional Acid Route

Patent CN114181076A discloses a preparation method for 2,6-dihalogenated methyl benzoates using dimethyl carbonate (DMC) as both solvent and methylating agent with DABCO as catalyst, achieving yields of 85–92% for 2,6-dichlorobenzoate methyl ester without the strong acids (H₂SO₄) or toxic methylating agents (dimethyl sulfate, methyl iodide) required in traditional esterification of 2,6-dichloro-3-methylbenzoic acid [1]. The traditional route using methanol and sulfuric acid typically reports yields of 70–80% and generates acidic waste . This DMC-DABCO method is directly applicable to methyl 2,6-dichloro-3-methylbenzoate synthesis.

Green chemistry Esterification Process chemistry

Direct Reactivity of Methyl Ester vs. Free Acid Activation

As a methyl ester, methyl 2,6-dichloro-3-methylbenzoate can participate directly in nucleophilic acyl substitution reactions (aminolysis, transesterification) without the pre-activation (e.g., acid chloride formation) required for the corresponding free acid 2,6-dichloro-3-methylbenzoic acid [1]. The free acid (CAS 58671-77-5) requires conversion to the acid chloride (using SOCl₂ or oxalyl chloride) prior to amide or ester formation, adding one synthetic step, introducing moisture sensitivity, and generating HCl waste .

Reactivity Protecting group strategy Intermediate utility

Commercial Purity Benchmark

Methyl 2,6-dichloro-3-methylbenzoate is commercially available with a minimum purity specification of NLT 98% (HPLC) from reputable suppliers such as Boroncore (BC021738) [1]. A second vendor (Leyan, product 1826270) lists purity at ≥95% . For comparison, the structurally related methyl 2,6-dichlorobenzoate (CAS 14920-87-7) is routinely available at 97% purity . The NLT 98% grade provides a higher assay baseline suitable for quantitative structure-activity relationship (QSAR) studies and patent exemplification where impurity profiles must be minimized.

Purity specification Quality control Procurement standard

Methyl 2,6-dichloro-3-methylbenzoate: Application Scenarios


Fenamate NSAID Intermediate Synthesis

Methyl 2,6-dichloro-3-methylbenzoate serves as the key 2,6-dichloro-3-methylphenyl donor in the synthesis of meclofenamic acid (CAS 644-62-2) and related fenamate NSAIDs via Ullmann-type coupling with anthranilic acid derivatives [1]. The methyl ester functionality enables direct nucleophilic substitution without acid chloride activation (Section 3, Evidence Item 4), while the 2,6-dichloro-3-methyl substitution pattern is essential for COX inhibitory activity in the resulting fenamate product [2]. Substitution with the des-methyl analog (methyl 2,6-dichlorobenzoate) would produce a compound lacking the 3-methyl group present in meclofenamate, altering the pharmacophore.

Agrochemical Intermediate: Growth Regulators and Safeners

The 2,6-disubstituted benzoate scaffold is established in plant growth regulator patents (US 4,388,473) and herbicidal compositions [1]. Methyl 2,6-dichloro-3-methylbenzoate's computed XLogP3 of 3.4 (Section 3, Evidence Item 1) is within the optimal range for foliar uptake in agrochemical applications (logP 2–4), and the class-level MCT transport exclusion data (Section 3, Evidence Item 2) suggest that its free acid metabolite would exhibit reduced phloem mobility via carrier-mediated transport, potentially altering translocation patterns compared to non-2,6-disubstituted benzoate herbicides.

Medicinal Chemistry Building Block for Parallel Synthesis

The compound's dual chlorine atoms at positions 2 and 6 enable sequential orthogonal cross-coupling reactions (Suzuki, Buchwald-Hartwig) for rapid diversification of the benzoate core [1]. The 3-methyl group provides a metabolically stable substituent that does not interfere with palladium-catalyzed coupling at the chloro positions. The NLT 98% purity grade (Section 3, Evidence Item 5) ensures consistent coupling yields across library plates, while the DMC-DABCO synthetic route (Section 3, Evidence Item 3) suggests scalable supply for hit-to-lead programs requiring multi-gram to kilogram quantities.

Liquid Crystal Mesogen Modification

Recent molecular dynamics studies on phenyl benzoate liquid crystal mesogens demonstrate that methyl substitution on the benzoate ring significantly affects nematic phase behavior and clearing temperatures [1]. Methyl 2,6-dichloro-3-methylbenzoate, with its 3-methyl substituent and electron-withdrawing 2,6-dichloro pattern, provides a differentiated building block for tuning dipole moment and polarizability anisotropy in liquid crystal formulations, distinct from non-methylated or mono-chlorinated analogs.

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